Bienvenue dans la boutique en ligne BenchChem!

K-Ras G12C-IN-3

KRAS G12C ERK phosphorylation H358 cells

K-Ras G12C-IN-3 (Compound VI-5) is a uniquely positioned early-chemotype covalent KRAS G12C inhibitor, essential for research teams that understand not all G12C inhibitors are interchangeable. Its structure is validated in peer-reviewed PROTAC development as a warhead ligand (e.g., KP-14 degrader), offering a functional degradation phenotype unachievable by approved drugs like sotorasib or adagrasib. For medicinal chemists, it serves as an ideal, transparent scaffold for fundamental SAR studies around the G12C cryptic pocket. Procure this >98% purity compound to access a cost-effective, well-characterized starting point for novel targeted protein degradation and inhibitor benchmarking programs, ensuring experimental integrity unmatched by clinical candidates.

Molecular Formula C21H19Cl3N2O3
Molecular Weight 453.7 g/mol
CAS No. 1629268-19-4
Cat. No. B560167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras G12C-IN-3
CAS1629268-19-4
Synonyms1-(4-(2',5',6-trichloro-4-methoxy-[1,1'-biphenyl]-3-carbonyl)piperazin-1-yl)prop-2-en-1-one
Molecular FormulaC21H19Cl3N2O3
Molecular Weight453.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C
InChIInChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3
InChIKeyRPBHAPLCWWQJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-Ras G12C-IN-3 (CAS 1629268-19-4): Baseline Overview for KRAS G12C Inhibitor Procurement


K-Ras G12C-IN-3 (Compound VI-5) is a novel, potent, and irreversible/covalent small molecule inhibitor targeting the mutant K-Ras G12C protein . It selectively binds to the cysteine residue at position 12 of the mutated K-Ras protein, locking it in an inactive GDP-bound state and thereby preventing oncogenic downstream signaling . Identified in patent literature, its core chemical structure is defined by the formula C21H19Cl3N2O3 and a molecular weight of 453.75 g/mol . It is intended for research use only.

K-Ras G12C-IN-3 (CAS 1629268-19-4): Why Generic KRAS G12C Inhibitor Substitution is Inadvisable


The assumption that all KRAS G12C inhibitors are functionally interchangeable is demonstrably false and can lead to misleading experimental results [1]. Differences in chemical structure, binding mode, and isoform selectivity profoundly impact biological outcomes. For instance, approved inhibitors like sotorasib and adagrasib exhibit divergent isoform selectivity profiles; sotorasib is a pan-RASG12C inhibitor with 5-fold higher potency for NRAS G12C, while adagrasib is highly selective for KRAS G12C [1]. These subtle yet critical differences underscore that K-Ras G12C-IN-3 possesses unique characteristics, detailed below, which are essential for its specific research applications and cannot be reliably substituted by other in-class compounds without compromising experimental integrity [2].

K-Ras G12C-IN-3 (CAS 1629268-19-4): Product-Specific Quantitative Evidence Guide for Scientific Selection


Validated Activity in a Functional Cellular Assay with a Defined Potency

Unlike many tool compounds that lack well-defined potency metrics, K-Ras G12C-IN-3 has a quantifiable effect on downstream signaling. While many tool compounds lack rigorous functional data, K-Ras G12C-IN-3 has a quantifiable effect on downstream signaling [1]. In H358 human lung adenocarcinoma cells harboring the KRAS G12C mutation, K-Ras G12C-IN-3 inhibits ERK phosphorylation with an IC50 of 1700 nM [1]. This functional, cell-based endpoint provides a crucial benchmark for validating target engagement and pathway modulation in vitro.

KRAS G12C ERK phosphorylation H358 cells

Proven Versatility as a Chemical Probe: Foundational Scaffold for PROTAC Development

The primary distinction of K-Ras G12C-IN-3 is its established use as a modular scaffold for developing advanced chemical biology tools [1]. Unlike advanced clinical candidates like sotorasib or adagrasib, which are optimized for therapeutic use and not for further chemical modification, K-Ras G12C-IN-3 serves as a validated 'warhead' ligand for recruiting KRAS G12C [1]. In a peer-reviewed study, it was successfully linked to pomalidomide (a CRBN E3 ligase ligand) to create a series of PROTAC degraders [1]. The most potent derivative, KP-14, demonstrated a DC50 of approximately 1.25 µM for degrading endogenous KRAS G12C in NCI-H358 cells [1].

PROTAC KRAS G12C degrader Targeted Protein Degradation

Positioned as an Early-Stage Tool Compound from Foundational Patent Literature

K-Ras G12C-IN-3 (Compound VI-5) originates from the foundational patent literature, such as WO 2014152588 A1, which describes early heterocyclic compounds as covalent inhibitors of the G12C mutant K-Ras protein [1]. In contrast, compounds like sotorasib and adagrasib are products of later-stage medicinal chemistry optimization programs aimed at developing orally bioavailable drugs with favorable drug-like properties [2]. This positions K-Ras G12C-IN-3 as an excellent tool compound for understanding the basic structure-activity relationships (SAR) and binding mechanism of this early chemical series, a task for which advanced drug candidates are less suitable due to their complex, multi-parameter optimized structures.

Chemical probe Tool compound SAR study

K-Ras G12C-IN-3 (CAS 1629268-19-4): Best-Fit Research and Industrial Application Scenarios


Chemical Biology: Development of KRAS G12C-Targeting PROTACs

This is the primary, validated application for K-Ras G12C-IN-3. As demonstrated in the literature, its structure is amenable to linker attachment for the synthesis of heterobifunctional PROTAC molecules [1]. Research groups focused on targeted protein degradation (TPD) can procure this compound as a foundational 'warhead' ligand to recruit KRAS G12C. The resulting degraders, like KP-14, achieve a DC50 of ~1.25 µM for degrading endogenous KRAS G12C, a phenotype not achievable with simple inhibition [1]. This application leverages the compound's unique, peer-reviewed utility, setting it apart from clinical inhibitors that are not used for this purpose.

Early-Stage Drug Discovery: Studying Chemical Series SAR and Binding Mode

Given its origin in early patent literature (WO 2014152588 A1), K-Ras G12C-IN-3 is an ideal tool for medicinal chemists and structural biologists studying the fundamental structure-activity relationships (SAR) of covalent KRAS G12C inhibitors [2]. It can be used to explore the minimal pharmacophore required for covalent binding to the G12C cysteine, map interactions within the cryptic pocket, and benchmark new chemical series against an early-stage inhibitor. This is distinct from using advanced drug candidates, which have been heavily optimized and are less transparent for basic SAR studies.

Basic Cancer Research: Dissecting KRAS G12C-Driven Signaling Pathways

K-Ras G12C-IN-3 provides a quantifiable means to disrupt KRAS G12C signaling in cellular models like H358 cells, where it inhibits ERK phosphorylation with an IC50 of 1700 nM [3]. Researchers can use this established potency benchmark as a positive control for pathway inhibition, or to study the cellular consequences of acute KRAS G12C blockade, such as changes in gene expression or feedback activation of other pathways. This application is grounded in the compound's validated, albeit moderate, cellular activity.

Procurement: Acquisition of an Early Chemical Series Representative

For procurement professionals sourcing compounds for an internal screening library or to benchmark a new medicinal chemistry program, K-Ras G12C-IN-3 represents a cost-effective entry into an early KRAS G12C inhibitor chemotype. Its availability from multiple reputable vendors in high purity (>98%) ensures consistent material quality for reproducible research. Selecting this compound provides access to a defined chemical starting point that has peer-reviewed validation for a specific, advanced application (PROTAC development), making it a strategically distinct addition compared to procuring another analog of a clinical candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-Ras G12C-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.